Fasudil Pyridine N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

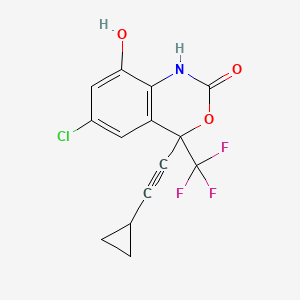

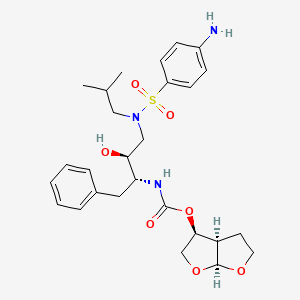

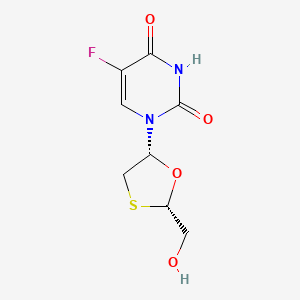

“Fasudil Pyridine N-Oxide” is a derivative of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, often due to subarachnoid hemorrhage, as well as to improve the cognitive decline seen in stroke patients .

Chemical Reactions Analysis

Pyridine N-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . They have unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes .

科学的研究の応用

Neuroprotection in Parkinson's Disease

Fasudil, a Rho kinase inhibitor, exhibits neuroprotective effects in a mouse model of Parkinson's disease. It may protect dopamine neurons from loss through the inhibition of inflammation via activation of PI3K/p-Akt and WNT1/Fzd1/β-catenin cell signaling pathways (Zhao et al., 2015).

Effects on Optic Nerve Head Blood Flow

Fasudil, by inhibiting Rho-associated coiled coil-forming protein kinase (ROCK), may affect optic nerve head blood flow in rabbits, potentially useful in the treatment of impaired optic nerve head blood flow (Sugiyama et al., 2011).

Catalytic Activity in Metal Organic Frameworks

Pyridine-functionalized graphene, reacting with iron-porphyrin, forms a graphene-metalloporphyrin MOF with enhanced catalytic activity for oxygen reduction reactions. This is significant in the context of Pt-free cathode materials in alkaline Direct Methanol Fuel Cells (Jahan et al., 2012).

Synthesis of Substituted Pyridines

Tetrahydroxydiboron functions as a selective reducing agent for Pyridine-N-oxides, which are often used as reactive precursors in the synthesis of substituted pyridines. This discovery aids in the simplification of synthesis processes (Londregan et al., 2013).

Renal Protection

Fasudil demonstrates a protective effect on cyclosporine A (CsA)-induced nephropathy, suggesting its potential use in various progressive renal disorders (Park et al., 2011).

Pulmonary Arterial Hypertension Treatment

Fasudil, when loaded in a peptide-modified liposomal carrier, shows potential in slowing the progression of pulmonary arterial hypertension (PAH) (Rashid et al., 2018).

Inhalation Therapy for PAH

Inhaled fasudil shows effectiveness as a Rho-kinase inhibitor in patients with pulmonary arterial hypertension (PAH), offering a feasible option for local drug delivery (Fujita et al., 2010).

Ischemic Spinal Cord Injury

Fasudil demonstrates neuroprotective effects against ischemic spinal cord injury in rabbits, indicating its potential use in surgical repair of thoracoabdominal aortic aneurysms (Baba et al., 2010).

Safety And Hazards

Pyridine-N-oxide should not be released into the environment . If breathed in, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .

将来の方向性

Fasudil has been proved to be the most promising new drug for the treatment of pulmonary artery hypertension (PAH), with some anti-inflammatory activity . Therefore, it could be inferred that “Fasudil Pyridine N-Oxide” might also have potential therapeutic applications in the future, although specific studies or trials are not mentioned in the available resources.

特性

CAS番号 |

186544-56-9 |

|---|---|

製品名 |

Fasudil Pyridine N-Oxide |

分子式 |

C14H17N3O3S |

分子量 |

307.37 |

外観 |

White powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, 2-oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)